

Physical and chemical properties of Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

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Compound of Interest

Compound Name: Ethyl 2-bromo-4-methyloxazole-5-carboxylate

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An In-depth Technical Guide to Ethyl 2-bromo-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-bromo-4-methyloxazole-5-carboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its reactivity and practical guidance on its handling and application.

Molecular Structure and Physicochemical Properties

Ethyl 2-bromo-4-methyloxazole-5-carboxylate, with the CAS Number 78451-13-5, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of an oxazole ring, a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position all contribute to its distinct properties.

Table 1: Physicochemical Properties of **Ethyl 2-bromo-4-methyloxazole-5-carboxylate**

Property	Value	Source/Comment
Molecular Formula	C ₇ H ₈ BrNO ₃	[1]
Molecular Weight	234.05 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds.
Melting Point	65-69 °C (analogous thiazole)	The melting point of the closely related Ethyl 2-bromo-4-methylthiazole-5-carboxylate is reported in this range. A similar range is expected.
Boiling Point	Not available	Likely to decompose upon heating at atmospheric pressure.
Solubility	Soluble in organic solvents	The ethyl carboxylate group enhances solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone[2].
InChI Key	DNPOJRGNNVJCRZ-UHFFFAOYSA-N	[1]

Structural Diagram:

Caption: 2D structure of **Ethyl 2-bromo-4-methyloxazole-5-carboxylate**.

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific molecule is not readily available, its characteristic spectroscopic features can be predicted based on the analysis of closely related oxazole derivatives[3][4].

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.0-4.4 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃). The methyl group on the oxazole ring would likely appear as a singlet in the range of 2.2-2.6 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the oxazole ring (typically between 120-160 ppm), the carbons of the ethyl group (O-CH₂ around 60-65 ppm and CH₃ around 14-15 ppm), and the methyl group on the ring (around 10-15 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). The presence of the C-Br bond will result in a characteristic absorption in the fingerprint region (typically below 700 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Chemical Properties and Reactivity

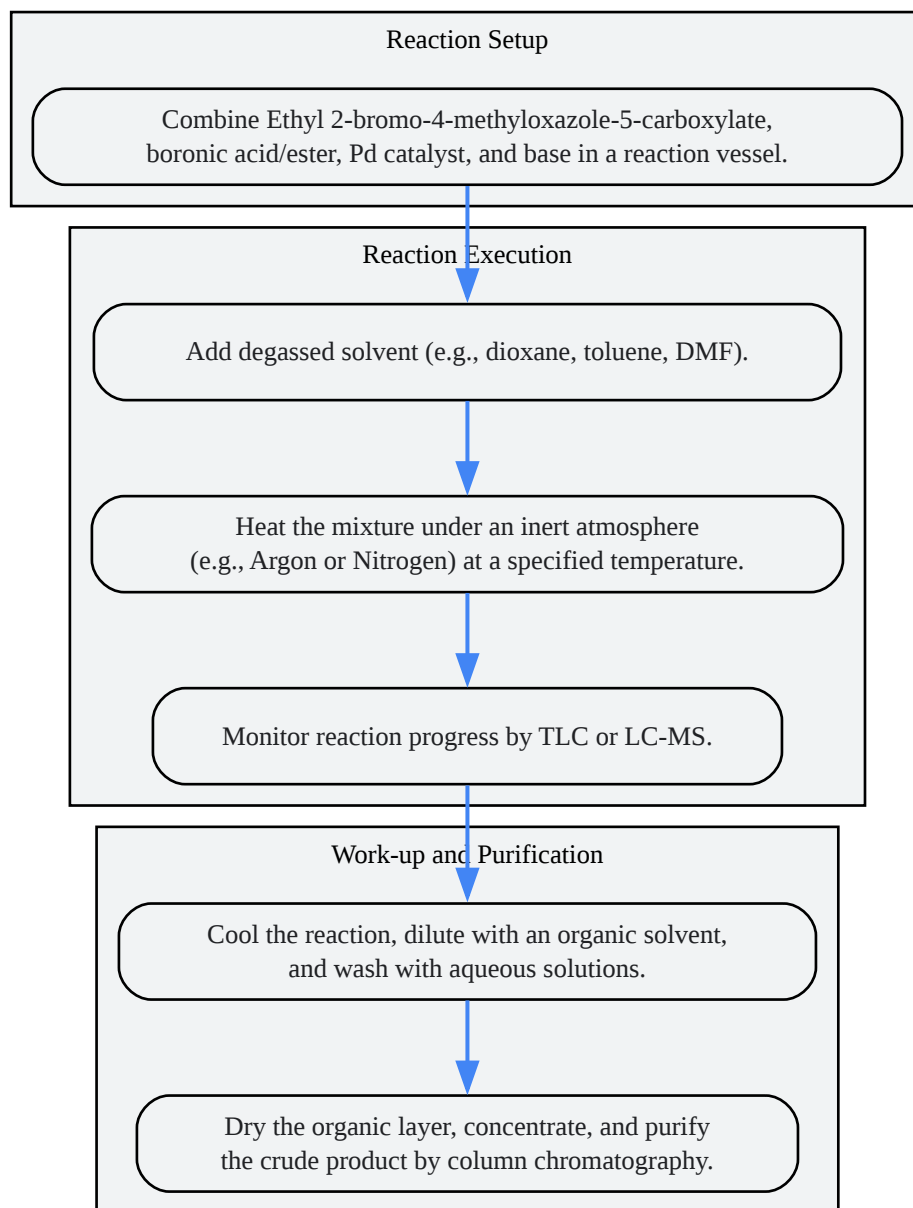
The chemical reactivity of **Ethyl 2-bromo-4-methyloxazole-5-carboxylate** is primarily dictated by the electrophilic nature of the C2 carbon atom of the oxazole ring, which is further activated by the bromine atom, making it a versatile intermediate in organic synthesis[5].

3.1. Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the oxazole ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[6][7]. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and

heteroaryl substituents at this position. This reaction is a cornerstone in the synthesis of complex molecules for drug discovery and materials science[8].

Experimental Workflow: Suzuki-Miyaura Coupling



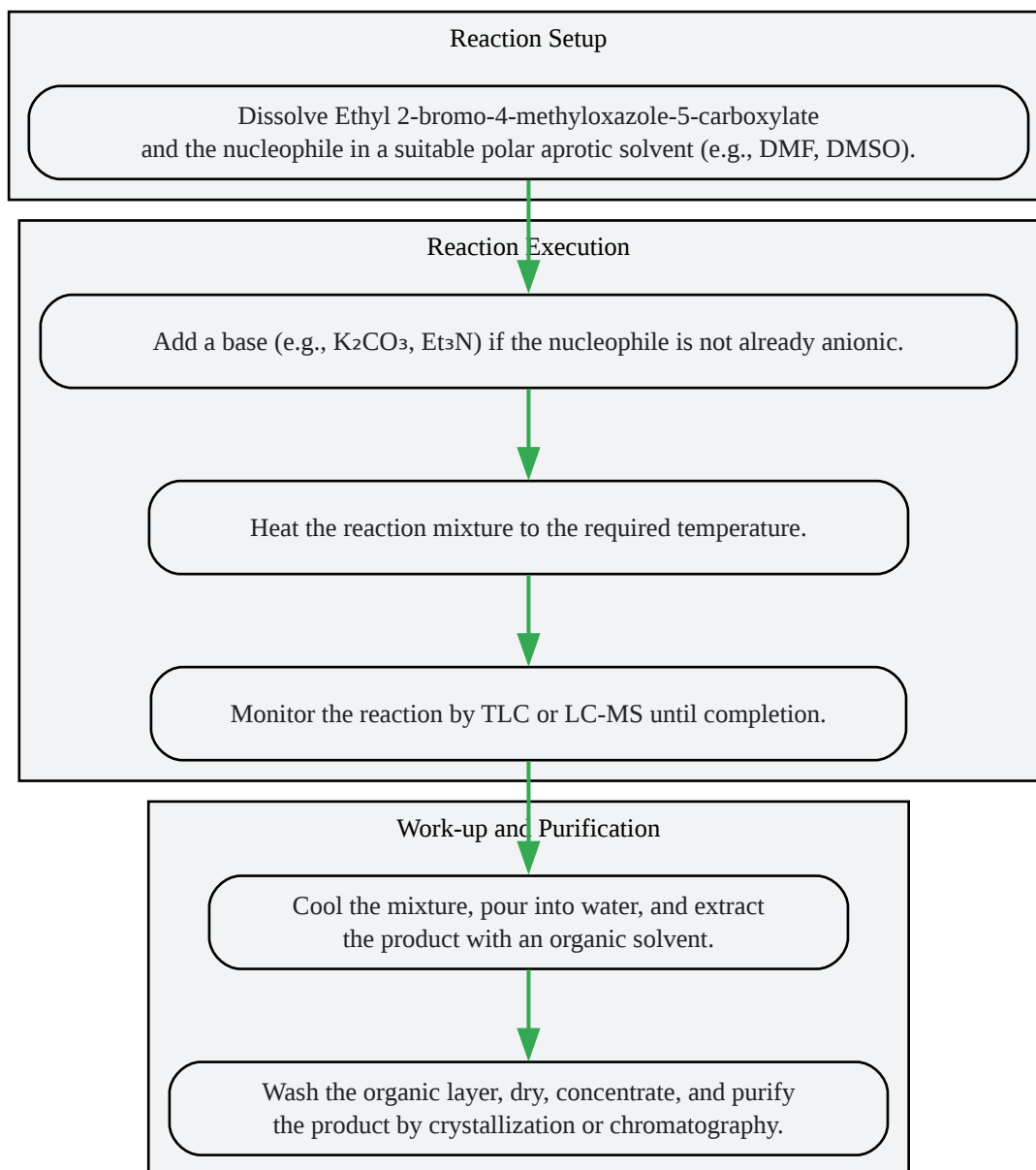
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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2. Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the oxazole ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (S_NAr) reactions at the C2 position[9]. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of functionalized oxazole derivatives[10].

Experimental Workflow: Nucleophilic Aromatic Substitution



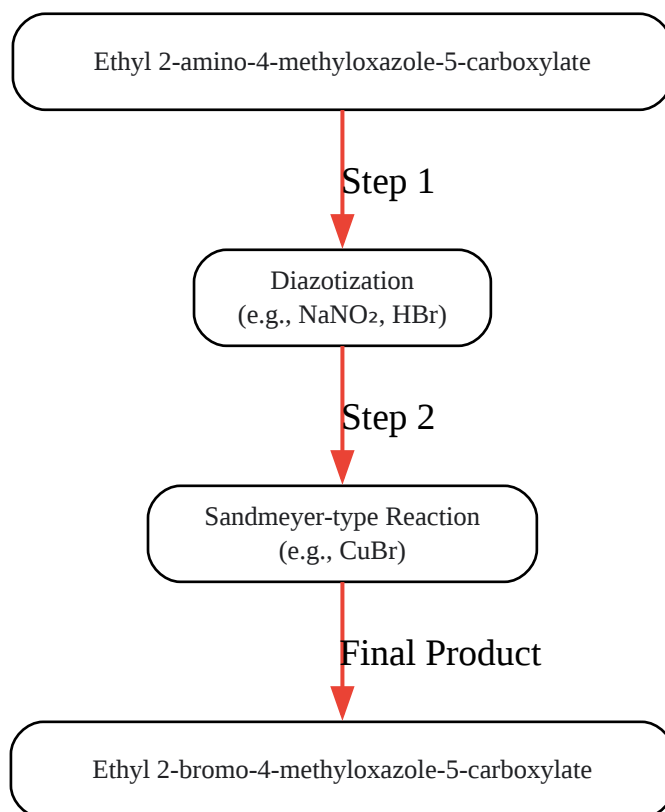
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Caption: A general protocol for a nucleophilic aromatic substitution reaction.

Synthesis

A plausible and commonly employed route for the synthesis of **Ethyl 2-bromo-4-methyloxazole-5-carboxylate** would involve the cyclization of an appropriate precursor followed by bromination. A general synthetic approach is outlined below, based on established methods for oxazole synthesis[11].

Synthetic Pathway Overview



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Caption: A potential synthetic route to the target compound.

Applications in Research and Development

Ethyl 2-bromo-4-methyloxazole-5-carboxylate serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The oxazole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial,

and anticancer properties[2][12]. The ability to functionalize this molecule at the 2-position via cross-coupling or nucleophilic substitution reactions makes it a valuable tool for generating libraries of compounds for drug discovery screening.

Safety and Handling

Based on information for analogous compounds and supplier safety data, **Ethyl 2-bromo-4-methyloxazole-5-carboxylate** should be handled with care in a well-ventilated laboratory fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[13].
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[14].
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[15].

Conclusion

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly at the C2 position, allows for the strategic introduction of diverse functionalities, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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